molecular formula C7H7Cl2NO2 B12600436 2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- CAS No. 647832-08-4

2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)-

Cat. No.: B12600436
CAS No.: 647832-08-4
M. Wt: 208.04 g/mol
InChI Key: BVJATRCNFQNBBZ-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(2-propenylamino)-2(5H)-furanone is a halogenated furanone derivative characterized by:

  • Core structure: A 2(5H)-furanone ring with chlorine atoms at positions 3 and 2.
  • Key substituent: A 2-propenylamino group (-NH-CH₂-CH=CH₂) at position 5. This compound belongs to the 2(5H)-furanone family, known for their bioactivity in antimicrobial, antifungal, and antitumor applications . Its synthesis typically involves nucleophilic substitution at the C5 position of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), where the hydroxyl group is replaced by an amino alcohol via intermediates like methyl carbonate derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647832-08-4

Molecular Formula

C7H7Cl2NO2

Molecular Weight

208.04 g/mol

IUPAC Name

3,4-dichloro-2-(prop-2-enylamino)-2H-furan-5-one

InChI

InChI=1S/C7H7Cl2NO2/c1-2-3-10-6-4(8)5(9)7(11)12-6/h2,6,10H,1,3H2

InChI Key

BVJATRCNFQNBBZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1C(=C(C(=O)O1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furanone derivatives and chlorinating agents.

    Chlorination: The furanone ring is chlorinated at the 3 and 4 positions using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Amination: The chlorinated furanone is then reacted with allylamine to introduce the 2-propenylamino group. This step may require the use of a base, such as sodium hydroxide, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced furanone derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while substitution reactions can produce a variety of substituted furanone derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 2(5H)-furanones exhibit notable cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain furanone derivatives can induce apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HCT116) with IC50 values as low as 11.8 µM . The mechanism often involves the downregulation of survivin and activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacterial strains and fungi. The presence of chlorine atoms in the structure enhances its ability to disrupt microbial cell membranes .

Neuroprotective Effects
Recent studies suggest that furanone derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in neuronal cells, although further research is needed to fully understand these mechanisms .

Agricultural Applications

Herbicidal Activity
2(5H)-Furanone derivatives have been explored for their herbicidal properties. The compound can inhibit specific biochemical pathways in plants, making it a candidate for developing new herbicides. Studies have demonstrated effective weed control with minimal impact on crop species .

Pesticide Development
The structural features of furanones allow for modifications that enhance their insecticidal properties. Research has shown that certain furanone-based compounds can effectively target pest species while being less harmful to beneficial insects .

Materials Science

Polymer Synthesis
In materials science, 2(5H)-furanone has been utilized in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability . This application is particularly relevant in developing packaging materials that reduce plastic waste.

Nanomaterials
Furanone derivatives are also being investigated for use in nanotechnology. Their unique chemical properties allow them to act as stabilizers or functionalizing agents for nanoparticles used in various applications, including drug delivery systems and sensors .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryMDPI Journal Significant cytotoxicity against MCF-7 cells with IC50 = 11.8 µM
Agricultural ScienceFisher Scientific Effective herbicidal activity with minimal crop impact
Materials ScienceSigma-Aldrich Enhanced mechanical properties in biodegradable polymers

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations at Position 5

The biological and chemical properties of 2(5H)-furanones are heavily influenced by substituents at position 5. Below is a comparative table of key analogues:

Compound Name C5 Substituent Key Properties/Applications References
3,4-Dichloro-5-(2-propenylamino)-2(5H)-furanone 2-Propenylamino (-NH-CH₂-CH=CH₂) Potential antiprotozoal activity; reactive allyl group enables conjugation
Mucochloric Acid Hydroxyl (-OH) Precursor for synthesis; high reactivity due to labile hydroxyl group
3,4-Dichloro-5-(2'-hydroxyethylamino)-2(5H)-furanone (4a) 2-Hydroxyethylamino (-NH-CH₂-CH₂OH) NMR-characterized (δ 3.17–3.58 ppm for CH₂ groups); m.p. 98–100°C
3,4-Dichloro-5-[(1,3-dichloropropan-2-yloxy)]-2(5H)-furanone (F8) 1,3-Dichloropropoxy (-O-CH(CH₂Cl)₂) Inhibits B. subtilis biofilms; activates genetic competence pathways
5-Bromo-3-methyl-2(5H)-furanone Bromine and methyl groups Synthesized via NBS bromination; used in organic intermediates
Amino Acid Derivatives (e.g., F7022) Amino acid chains Enhanced solubility; potential linkers for drug design

Physicochemical Properties

  • Melting Points: Hydroxyethylamino derivatives (e.g., 4a) exhibit higher melting points (~98–100°C) compared to liquid brominated analogues (e.g., 5-bromo-3-methyl-2(5H)-furanone) due to hydrogen bonding .
  • Solubility: Amino acid derivatives show improved aqueous solubility, making them suitable for pharmaceutical applications .

Biological Activity

2(5H)-Furanone, 3,4-dichloro-5-(2-propenylamino)- is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furanone ring with dichloro and propenylamino substituents. Its structure can be represented as follows:

C4H4Cl2O3\text{C}_4\text{H}_4\text{Cl}_2\text{O}_3

Antimicrobial Activity

Research indicates that derivatives of 2(5H)-furanone exhibit notable antimicrobial properties, particularly against various strains of bacteria.

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study demonstrated that certain furanone derivatives possess minimal inhibitory concentrations (MICs) as low as 8 μg/mL against Staphylococcus aureus and Bacillus subtilis .
    • The combination of these compounds with aminoglycosides such as gentamicin significantly increased their efficacy against bacterial infections .
  • Biofilm Inhibition :
    • The ability of furanone derivatives to inhibit biofilm formation was evaluated. The compounds prevented biofilm development at concentrations comparable to their MICs, suggesting that their antibacterial action may involve repression of bacterial growth rather than targeting specific biofilm pathways .
  • Synergistic Effects :
    • Furanones have shown synergistic effects when combined with other antibiotics, enhancing their antimicrobial activity against resistant strains . For instance, the combination with fluconazole reduced the MIC of the antifungal agent by four-fold against Candida albicans .

Table: Antimicrobial Activity of 2(5H)-Furanone Derivatives

Compound NameTarget OrganismMIC (μg/mL)Synergistic AgentSynergistic Effect
3,4-Dichloro-5-(2-propenylamino)Staphylococcus aureus8GentamicinIncreased efficacy
Furanone Derivative F105Bacillus subtilis8AmikacinIncreased efficacy
Furanone Derivative F105Candida albicansVariesFluconazoleReduced MIC by 4x

The exact mechanisms by which these compounds exert their antimicrobial effects are still under investigation. However, it is suggested that the disruption of bacterial cell membranes and interference with metabolic pathways may play critical roles in their activity .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial for potential therapeutic applications. Preliminary studies suggest moderate toxicity levels; however, further toxicological evaluations are necessary to establish safe dosage ranges for clinical use .

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